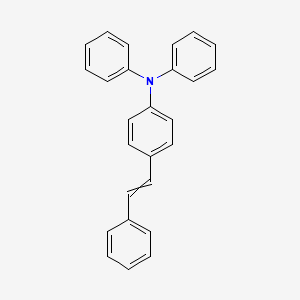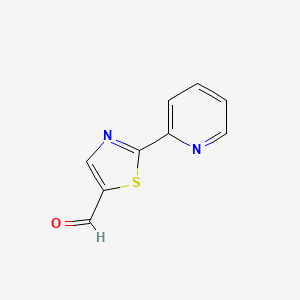
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
Übersicht
Beschreibung
Pyridin-2-yl compounds are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . They often exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridin-2-yl compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis
The molecular structure of pyridin-2-yl compounds can be determined by techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis .Chemical Reactions Analysis
Pyridin-2-yl compounds can participate in a variety of chemical reactions. For example, they can be involved in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridin-2-yl compounds can be determined by techniques such as photoluminescence measurements .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
The compound “2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde” has been used to prepare libraries of novel heterocyclic compounds. These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6), indicating potential anti-fibrotic activity .
Directing Group for C–H Amination
This compound serves as a bidentate directing group useful for the functionalization of C-H bonds. It has been developed from PIP-amine and is known as the Shi Auxiliary, which is a powerful directing group for the hydroxylation of arenes through copper-mediated C-H activation .
Anti-fibrotic Activity Research
In the context of medical research, derivatives of this compound have shown promise in anti-fibrotic activity studies. This suggests potential applications in treating diseases characterized by fibrosis .
Antioxidant and Anti-inflammatory Research
The compound has been used as a starting material to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives with antioxidant and anti-inflammatory properties .
Crystallographic Studies
It has also been involved in crystallographic studies to understand its structure and properties better, which is crucial for designing drugs and other materials .
Synthetic Approach to N-(Pyridin-2-yl)imidates
A synthetic protocol involving this compound has been developed for creating N-(pyridin-2-yl)imidates, which are characterized by NMR and HRMS spectroscopies. These imidates have potential applications in various chemical synthesis processes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-5-11-9(13-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTVZJDMWDWYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)



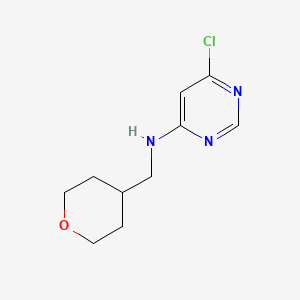
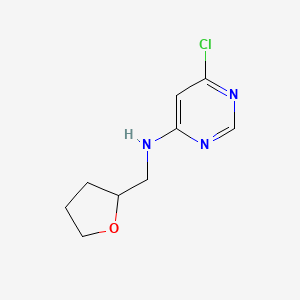
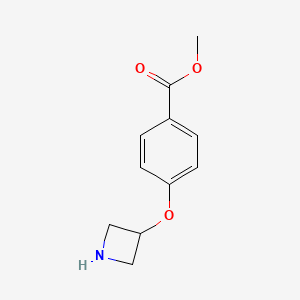
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
